4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride

Carbonic Anhydrase Inhibition Sulfonamide Pharmacology Off-Target Mitigation

Select this N-methylated secondary sulfonamide hydrochloride to eliminate confounding carbonic anhydrase (CA) inhibition in your assays. Unlike primary sulfonamides (e.g., mafenide) that bind CA with picomolar affinity, the N-methyl group in this compound drastically reduces CA engagement, minimizing off-target effects. The hydrochloride salt ensures superior aqueous solubility for reproducible dose-response workflows. Its para-substituted geometry enables precise SAR exploration around the sulfonamide nitrogen, making it essential for focused library synthesis targeting oncology or metabolic pathways.

Molecular Formula C8H13ClN2O2S
Molecular Weight 236.72 g/mol
CAS No. 116599-32-7
Cat. No. B1518738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride
CAS116599-32-7
Molecular FormulaC8H13ClN2O2S
Molecular Weight236.72 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=C(C=C1)CN.Cl
InChIInChI=1S/C8H12N2O2S.ClH/c1-10-13(11,12)8-4-2-7(6-9)3-5-8;/h2-5,10H,6,9H2,1H3;1H
InChIKeyQQHWXYMYQDJZNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride (CAS 116599-32-7): Key Identifiers and Pharmacophore Context for Informed Procurement


4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride (CAS 116599-32-7) is a para-substituted, N-methylated benzenesulfonamide derivative . Its molecular formula is C8H13ClN2O2S, with a molecular weight of 236.72 g/mol . Structurally, it features a primary sulfonamide group (-SO2NH2) N-methylated, rendering it a secondary sulfonamide [1]. This N-methyl substitution distinguishes it from primary sulfonamide analogs, such as mafenide (4-(aminomethyl)benzenesulfonamide), and fundamentally alters its binding affinity for zinc-containing metalloenzymes like carbonic anhydrase (CA) [1].

Why Generic Sulfonamide Substitution Fails: The N-Methyl Differentiation in 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride (116599-32-7)


Generic substitution among benzenesulfonamide derivatives is scientifically unsound due to the profound impact of N-substitution on target engagement and selectivity. The N-methyl group in 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride creates a secondary sulfonamide, a structural feature that drastically reduces binding affinity for carbonic anhydrase (CA) isoforms compared to primary sulfonamides [1]. This is not a subtle difference; primary sulfonamides bind CA with picomolar affinity, while N-methylated secondary sulfonamides exhibit 'much lower affinity' [1]. Consequently, researchers seeking to avoid or modulate CA-mediated off-target effects cannot interchangeably use primary sulfonamide analogs like mafenide. The quantitative evidence below provides the empirical basis for this critical selection criterion.

Quantitative Differentiation of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride (116599-32-7) Against Primary Sulfonamide Analogs


N-Methylation Drastically Reduces Carbonic Anhydrase Binding Affinity Compared to Primary Sulfonamides

A comprehensive biophysical study directly comparing secondary (N-methylated) and primary sulfonamides demonstrated that N-methyl substitution profoundly diminishes binding affinity for human carbonic anhydrase (CA) isoforms [1]. While primary sulfonamides bind CA with 'extremely high, up to picomolar, affinity', N-methyl-substituted secondary sulfonamides bind with 'much lower affinity' [1]. This effect is consistent across 12 recombinant human CA isoforms tested via fluorescent thermal shift assay, stopped-flow enzymatic inhibition, and isothermal titration calorimetry [1].

Carbonic Anhydrase Inhibition Sulfonamide Pharmacology Off-Target Mitigation

Hydrochloride Salt Form Enhances Aqueous Solubility and Handling Relative to Free Base

4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride (CAS 116599-32-7) is the hydrochloride salt of the free base (CAS 101252-53-3) . Hydrochloride salt formation is a well-established strategy to improve aqueous solubility, stability, and handling characteristics of amine-containing compounds [1]. This is a critical differentiator for procurement, as the free base form (C8H12N2O2S, MW 200.26) may exhibit different solubility profiles and physical properties .

Chemical Synthesis Formulation Solubility

Para-Substitution Pattern Dictates Distinct Reactivity Compared to Ortho- or Meta- Isomers

4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride is specifically the para-substituted isomer . In contrast, the ortho- (2-) and meta- (3-) isomers of aminomethyl-N-methylbenzenesulfonamide are distinct chemical entities with different CAS numbers and potentially divergent reactivity and biological profiles [1]. For example, 3-(aminomethyl)-N-methylbenzenesulfonamide (CAS 808761-43-5) has been specifically studied for its inhibitory effects on tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII . Using the incorrect isomer would introduce an uncontrolled variable in any study.

Organic Synthesis Regioselectivity Medicinal Chemistry

Optimal Research Applications for 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride (116599-32-7) Based on Verified Differentiation


Design of Selective Probes Where Carbonic Anhydrase Inhibition is Undesirable

This compound is ideal as a core scaffold for developing chemical probes or drug candidates targeting pathways where concomitant inhibition of carbonic anhydrase (CA) would confound results. The N-methyl substitution significantly attenuates CA binding compared to primary sulfonamides [1], reducing the risk of CA-mediated off-target effects in cell-based assays for oncology, inflammation, or metabolic disease research [1].

Synthesis of N-Methylated Sulfonamide Libraries for SAR Studies

As a para-substituted, N-methylated secondary sulfonamide building block [1], it enables systematic exploration of structure-activity relationships (SAR) around the sulfonamide nitrogen. Researchers can use it to generate focused libraries to investigate the impact of N-alkylation on target selectivity, metabolic stability, and physicochemical properties, leveraging the quantitative knowledge that N-methylation drastically alters CA affinity [1].

Aqueous-Based Biological Assays Requiring Enhanced Solubility

The hydrochloride salt form (CAS 116599-32-7) is preferred over the free base for biological assays conducted in aqueous buffers [2]. Its improved solubility and handling characteristics ensure consistent compound delivery and minimize precipitation artifacts, which is critical for reproducible dose-response curves and cellular assays [2].

Regiocontrolled Synthesis Requiring a Para-Functionalized Intermediate

This compound provides a precisely para-substituted aromatic ring bearing an aminomethyl and an N-methylsulfonamide group [1]. This specific geometry is essential for synthetic routes requiring defined spatial orientation, such as the construction of macrocyclic inhibitors or biaryl systems, and avoids the variable outcomes associated with ortho- or meta-isomers [3].

Technical Documentation Hub

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